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molecular formula C8H14NO4P B3057798 Diethyl (isoxazol-5-ylmethyl)phosphonate CAS No. 85167-83-5

Diethyl (isoxazol-5-ylmethyl)phosphonate

Cat. No. B3057798
M. Wt: 219.17 g/mol
InChI Key: FQAKOJSAHJPOCA-UHFFFAOYSA-N
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Patent
US06624167B1

Procedure details

The manner in which arylethenyl- and arylethynyl-substituted 7-azabicyclo[2.2.1]heptane compounds of the present invention are synthetically produced can vary. Ethyl 7-aza-2-formylbicyclo[2.2.1]heptane-7-carboxylate can be utilized as a key intermediate in the synthetic pathway. Treatment of tropinone with ethyl chloroformate provides ethyl 8-aza-3-oxobicyclo[3.2.1]octane-8-carboxylate which is readily converted to ethyl 8-aza-2-bromo-3-oxobicyclo[3.2.1]octane-8-carboxylate upon treatment with bromine and 30% hydrogen bromide in acetic acid. Subsequent Favorski ring contraction using freshly prepared sodium ethoxide in ethanol provides ethyl 7-aza-2-(ethoxycarbonyl)bicyclo[2.2.1]heptane-7-carboxylate, as reported by Daly et al. Eur. J. Pharmacol. 321: 189-194 (1997). Di-isobutylaluminum hydride reduction of the ester functionality provides ethyl 7-aza-2-formylbicyclo[2.2.1]heptane-7-carboxylate in modest overall yield. Horner-Wadsworth-Emmons reaction between diethyl (5-isoxazolylmethyl)phosphonate and ethyl 7-aza-2-formylbicyclo[2.2.1]heptane-7-carboxylate provides a mixture of ethyl (E)-5-(2-(7-azabicyclo[2.2.1]hept-2-yl)ethenyl)isoxazole carboxylate and ethyl (Z)-5-(2-(7-azabicyclo[2.2.1]hept-2-yl)ethenyl)isoxazole carboxylate. The two isomers are readily separated by chromatography. Diethyl (5-isoxazolylmethyl)phosphonate is prepared according to the method described in Deshong et. al. J. Org. Chem. 53: 1356-1364 (1988). Deprotection of the amine functionality of ethyl (E)-5-(2-(7-azabicyclo[2.2.1]hept-2-yl)ethenyl)isoxazole carboxylate using hydrochloric acid affords (E)-5-(2-(7-azabicyclo[2.2.1]hept-2-yl)ethenyl)isoxazole. The synthesis of this compound is described as Example 1. Alternatively, the treatment of ethyl 7-aza-2-formylbicyclo[2.2.1]heptane-7-carboxylate with 5-(lithiomethyl)isoxazole and dehydration of the resulting alcohol as described in U.S. Pat. No. 6,022,868 to Olesen et. al. followed by removal of the ethyl carbamate protecting group will provide (E)- and (Z)-5-(2-(7-azabicyclo[2.2.1]hept-2-yl)ethenyl)isoxazole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ethyl 7-aza-2-formylbicyclo[2.2.1]heptane-7-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]([CH2:6][P:7](=[O:14])([O:11][CH2:12][CH3:13])[O:8][CH2:9][CH3:10])=[CH:4][CH:3]=[N:2]1.[CH:15]12[NH:21][CH:18]([CH2:19][CH2:20]1)[CH2:17][CH:16]2/[CH:22]=[CH:23]/[C:24]1[O:28][N:27]=[C:26](C(OCC)=O)[CH:25]=1.C12NC(CC1)CC2/C=C\C1ON=C(C(OCC)=O)C=1.Cl>>[O:1]1[C:5]([CH2:6][P:7](=[O:14])([O:8][CH2:9][CH3:10])[O:11][CH2:12][CH3:13])=[CH:4][CH:3]=[N:2]1.[CH:15]12[NH:21][CH:18]([CH2:19][CH2:20]1)[CH2:17][CH:16]2/[CH:22]=[CH:23]/[C:24]1[O:28][N:27]=[CH:26][CH:25]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1N=CC=C1CP(OCC)(OCC)=O
Name
ethyl 7-aza-2-formylbicyclo[2.2.1]heptane-7-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12C(CC(CC1)N2)/C=C/C2=CC(=NO2)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12C(CC(CC1)N2)\C=C/C2=CC(=NO2)C(=O)OCC
Step Three
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12C(CC(CC1)N2)/C=C/C2=CC(=NO2)C(=O)OCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
provides
CUSTOM
Type
CUSTOM
Details
The two isomers are readily separated by chromatography

Outcomes

Product
Name
Type
product
Smiles
O1N=CC=C1CP(OCC)(OCC)=O
Name
Type
product
Smiles
C12C(CC(CC1)N2)/C=C/C2=CC=NO2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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